molecular formula C22H28N2O2 B4121585 4-(pentanoylamino)-N-(4-phenylbutan-2-yl)benzamide

4-(pentanoylamino)-N-(4-phenylbutan-2-yl)benzamide

Cat. No.: B4121585
M. Wt: 352.5 g/mol
InChI Key: SKVGQXGKBMPFLN-UHFFFAOYSA-N
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Description

4-(pentanoylamino)-N-(4-phenylbutan-2-yl)benzamide: is a synthetic organic compound with a complex structure It is characterized by the presence of a benzamide core, substituted with a phenylpropyl group and a pentanoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(pentanoylamino)-N-(4-phenylbutan-2-yl)benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Phenylpropyl Intermediate: The synthesis begins with the preparation of 1-methyl-3-phenylpropylamine. This can be achieved through the reductive amination of 3-phenylpropionaldehyde with methylamine.

    Acylation Reaction: The phenylpropylamine intermediate is then acylated with pentanoyl chloride to form N-(1-methyl-3-phenylpropyl)pentanamide.

    Coupling with Benzoyl Chloride: The final step involves the coupling of N-(1-methyl-3-phenylpropyl)pentanamide with 4-aminobenzoyl chloride under appropriate conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.

    Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the benzamide core.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymer matrices to modify their properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Cell Signaling: It can be used to study cell signaling pathways due to its potential interactions with cellular receptors.

Medicine:

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Therapeutic Applications: It may have potential therapeutic applications in treating certain diseases, although further research is needed.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: It may be used in the production of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 4-(pentanoylamino)-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Chloro-N-(1-methyl-3-phenylpropyl)benzamide
  • 2-Fluoro-N-(1-methyl-3-phenylpropyl)benzamide
  • 3-Methyl-N-(1-methyl-3-phenylpropyl)benzamide

Comparison:

  • Structural Differences: The presence of different substituents (e.g., chloro, fluoro, methyl) on the benzamide core distinguishes these compounds from 4-(pentanoylamino)-N-(4-phenylbutan-2-yl)benzamide.
  • Reactivity: The different substituents can influence the reactivity and chemical properties of the compounds.
  • Applications: While all these compounds may have similar applications, their specific uses can vary based on their unique properties.

This compound stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

4-(pentanoylamino)-N-(4-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-3-4-10-21(25)24-20-15-13-19(14-16-20)22(26)23-17(2)11-12-18-8-6-5-7-9-18/h5-9,13-17H,3-4,10-12H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVGQXGKBMPFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC(C)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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